molecular formula C14H15NO2 B2806083 N-(2-Phenoxycyclopentyl)prop-2-ynamide CAS No. 2305548-12-1

N-(2-Phenoxycyclopentyl)prop-2-ynamide

Cat. No.: B2806083
CAS No.: 2305548-12-1
M. Wt: 229.279
InChI Key: HCEQQFDTGZPHGD-UHFFFAOYSA-N
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Description

N-(2-Phenoxycyclopentyl)prop-2-ynamide is a propiolamide derivative featuring a cyclopentyl ring substituted with a phenoxy group at the 2-position. While direct data on this specific compound are absent in the provided evidence, its structural framework aligns with prop-2-ynamides studied extensively in organic and medicinal chemistry. Propiolamides are characterized by a terminal alkyne (-C≡CH) adjacent to an amide group, enabling diverse reactivity and applications in drug discovery, materials science, and multicomponent reactions (MCRs) . The phenoxycyclopentyl substituent likely influences steric and electronic properties, modulating solubility, stability, and biological interactions.

Properties

IUPAC Name

N-(2-phenoxycyclopentyl)prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-14(16)15-12-9-6-10-13(12)17-11-7-4-3-5-8-11/h1,3-5,7-8,12-13H,6,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEQQFDTGZPHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1CCCC1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-Phenoxycyclopentyl)prop-2-ynamide typically involves the reaction of 2-phenoxycyclopentanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired ynamide product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

N-(2-Phenoxycyclopentyl)prop-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

N-(2-Phenoxycyclopentyl)prop-2-ynamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and natural product synthesis.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: In the industrial sector, this compound is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Phenoxycyclopentyl)prop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s triple bond and electron-withdrawing group enable it to participate in unique chemical transformations, such as the formation of reactive intermediates and the activation of specific enzymes or receptors . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Research Findings and Implications

Reactivity : The terminal alkyne in prop-2-ynamides participates in click chemistry (e.g., CuAAC), enabling bioconjugation and polymer synthesis .

Drug Design : Substitutions on the aryl/cycloalkyl groups modulate lipophilicity and bioavailability. For instance, fluorenyl derivatives exhibit enhanced aromatic stacking, relevant to antitubercular activity .

Limitations: Direct data on N-(2-Phenoxycyclopentyl)prop-2-ynamide are lacking, necessitating further studies on its synthesis, crystallography, and bioactivity.

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